(R)-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
®-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a cyanobenzyl group attached to a pyrrolidine ring, which is further functionalized with a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyanobenzyl Group: The cyanobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable cyanobenzyl halide reacts with the pyrrolidine ring.
Functionalization with Carboxylic Acid: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the carbon source.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyanobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
®-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- 2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid
- 2-(2-Cyanobenzyl)pyrrolidine
Uniqueness
®-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. The presence of the cyanobenzyl group also imparts distinct chemical reactivity and binding properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
(2R)-2-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c14-9-11-5-2-1-4-10(11)8-13(12(16)17)6-3-7-15-13;/h1-2,4-5,15H,3,6-8H2,(H,16,17);1H/t13-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGVQJHYJLQNMV-BTQNPOSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2C#N)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=CC=C2C#N)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661603 | |
Record name | 2-[(2-Cyanophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217707-38-4 | |
Record name | 2-[(2-Cyanophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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